Acetyl tributyl citrate
Overview
Description
Acetyltributyl citrate is an organic compound with the chemical formula C20H34O8. It is a colorless, odorless, and oily liquid that is soluble in most organic solvents but has low solubility in water . Acetyltributyl citrate is primarily used as a plasticizer, which means it is added to materials to increase their flexibility and workability. It is considered a safer alternative to phthalates, which are known to have harmful health effects .
Mechanism of Action
Target of Action
Acetyl tributyl citrate (ATBC) primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is an important enzyme that controls the metabolism of xenobiotics and endogenous steroid hormones .
Mode of Action
ATBC strongly activates both human and rat SXR . This activation leads to an increase in CYP3A4 messenger RNA (mRNA) levels and enzyme activity . The interaction between ATBC and its targets has been confirmed through molecular docking .
Biochemical Pathways
The activation of SXR by ATBC affects various biochemical pathways. The core targets of ATBC-induced toxicity are predominantly enriched in cancer signaling and neuroactive ligand receptor interaction pathways . This suggests that ATBC may modulate the apoptosis and proliferation of brain cancer cells, activate inflammatory signaling pathways, and regulate neuroplasticity .
Pharmacokinetics
ATBC is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4% . Metabolic clearance may account for a significant portion of the total clearance of ATBC . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .
Result of Action
This suggests that ATBC specifically induces CYP3A in the intestine . As a result, ATBC may impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .
Action Environment
ATBC is an industrial plasticizer widely used in products such as food wrap, vinyl toys, and pharmaceutical excipients . The environment in which ATBC is present can influence its action, efficacy, and stability. For instance, exposure to plastic products containing ATBC and certain ATBC-overwhelmed environments may pose risks for the occurrence and development of prostatic diseases . Therefore, it is suggested that ATBC-containing products be used cautiously .
Biochemical Analysis
Biochemical Properties
ATBC is known to interact with the Steroid and Xenobiotic Receptor (SXR), which is activated by endogenous and exogenous chemicals including steroids, bile acids, and prescription drugs . SXR regulates cytochrome P450 3A4 (CYP3A4), which controls xenobiotic and endogenous steroid hormone metabolism . ATBC has been found to strongly activate human and rat SXR .
Cellular Effects
ATBC has been found to interfere with the growth and maintenance of neurons .
Molecular Mechanism
ATBC specifically induces CYP3A in the intestine by activating SXR . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs .
Temporal Effects in Laboratory Settings
In a study conducted on type 2 diabetes (T2DM) mice, ATBC exposure (0, 2, 20, and 200 mg/kg/day) for 90 days confirmed that ATBC exposure aggravated the disorder of glycolipid metabolism and caused cognitive deficits in T2DM mice .
Dosage Effects in Animal Models
While ATBC is considered safe at dosages up to 1000 mg/kg/day, studies on its effects in sensitive populations, such as diabetic patients, are relatively rare . Prolonged exposure at seemingly safe concentrations has the potential to aggravate diabetes symptoms and cause brain tissue damage in T2DM mice .
Metabolic Pathways
ATBC is involved in the regulation of the cytochrome P450 3A4 (CYP3A4) pathway, which controls xenobiotic and endogenous steroid hormone metabolism .
Transport and Distribution
When administered intravenously, ATBC follows a two-compartment model, indicating slower distribution to tissues . Oral administration at higher doses leads to nonlinear elimination, making it difficult to calculate its elimination half-life .
Subcellular Localization
Given its role in activating the Steroid and Xenobiotic Receptor (SXR), it is likely that ATBC interacts with this receptor in the cell nucleus, where SXR is typically located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyltributyl citrate is synthesized through the acetylation of tributyl citrate. The process involves the reaction of citric acid monohydrate with n-butanol in the presence of a catalyst, typically dilute sulfuric acid . The reaction is carried out at a temperature range of 125-135°C under nitrogen gas to prevent oxidation . The esterification product is then subjected to reduced pressure distillation to remove alcohol and water, resulting in crude tributyl citrate . Finally, acetic anhydride is added to the crude product to carry out the acetylation reaction, followed by deacidification, neutralization, washing, decolorization, and dehydration to obtain the finished acetyltributyl citrate product .
Industrial Production Methods
The industrial production of acetyltributyl citrate follows a similar process but on a larger scale. The key steps include esterification of citric acid with n-butanol, followed by acetylation with acetic anhydride . The process is optimized to achieve high product conversion rates and purity levels, with the final product undergoing rigorous quality control to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetyltributyl citrate primarily undergoes esterification and acetylation reactions during its synthesis . It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds .
Common Reagents and Conditions
Esterification: Citric acid monohydrate, n-butanol, dilute sulfuric acid, nitrogen gas, temperature range of 125-135°C.
Acetylation: Acetic anhydride, reduced pressure distillation, neutralization agents.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Esterification: Tributyl citrate.
Acetylation: Acetyltributyl citrate.
Hydrolysis: Citric acid, butanol, acetic acid.
Scientific Research Applications
Acetyltributyl citrate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Acetyltributyl citrate is often compared with other plasticizers such as diethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP). Unlike these phthalates, acetyltributyl citrate is considered non-toxic and environmentally friendly . Other similar compounds include:
Tributyl citrate: Precursor to acetyltributyl citrate, used as a plasticizer.
Acetyl triethyl citrate: Another non-toxic plasticizer with similar applications.
Butyryl trihexyl citrate: Used in specific applications due to its high cost.
Acetyltributyl citrate stands out due to its balance of safety, effectiveness, and cost, making it a preferred choice in various applications .
Properties
IUPAC Name |
tributyl 2-acetyloxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLKYGREBVARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026446 | |
Record name | Acetyl tributyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |
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Record name | Acetyl tributyl citrate | |
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Record name | Acetyl tributyl citrate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Tributyl acetylcitrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |
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Boiling Point |
331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
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Flash Point |
204 °C, 113 °C - closed cup | |
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Solubility |
In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
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Record name | Tributyl acetylcitrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |
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Density |
1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055 | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Tributyl acetylcitrate | |
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Vapor Density |
14.1 (Air = 1; 20 °C) | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Vapor Pressure |
0.00000455 [mmHg], VP: 1 mm Hg at 173 °C | |
Record name | Acetyl tributyl citrate | |
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Color/Form |
Colorless liquid | |
CAS No. |
77-90-7 | |
Record name | Acetyl tributyl citrate | |
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Record name | Acetyltributyl citrate [NF] | |
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Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |
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Record name | Tributyl O-acetylcitrate | |
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Record name | ACETYLTRIBUTYL CITRATE | |
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Melting Point |
-80 °C | |
Record name | ACETYL TRIBUTYL CITRATE | |
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Record name | Acetyl tributyl citrate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of acetyl tributyl citrate?
A1: this compound is commonly used as a plasticizer in various products, including:
- Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []
- Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []
- Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []
Q2: How does this compound affect the properties of poly(lactic acid) (PLA)?
A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.
Q3: Can this compound be used with other polymers besides PLA?
A3: Yes, ATBC exhibits compatibility with various other polymers, including:
- Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]
- Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []
- Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []
Q4: Is this compound considered safe?
A4: this compound is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []
Q5: What are the potential toxicological effects of ATBC?
A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:
- Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []
Q6: How is this compound metabolized and excreted?
A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []
Q7: What happens to this compound in the environment?
A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []
Q8: How does the biodegradability of this compound compare to that of traditional phthalates?
A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []
Q9: Are there any alternatives to this compound as a plasticizer?
A9: Yes, several alternatives to ATBC are being explored, including:
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